1-[4-(1H-tetrazol-1-yl)phenyl]ethanone
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Overview
Description
1-[4-(1H-tetrazol-1-yl)phenyl]ethanone is a chemical compound with the molecular formula C9H8N4O and a molecular weight of 188.19 g/mol . This compound is characterized by the presence of a tetrazole ring attached to a phenyl group, which is further connected to an ethanone moiety. It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Mechanism of Action
Target of Action
Tetrazole derivatives, which include 1-[4-(1h-tetrazol-1-yl)phenyl]ethanone, have been known to exhibit a wide range of biological activities .
Mode of Action
Tetrazole compounds are known for their electron-donating and electron-withdrawing properties, which may influence their interaction with targets .
Biochemical Pathways
Tetrazole compounds are known to be involved in a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Tetrazolate anions, which are related to this compound, are known to be more soluble in lipids than carboxylic acids, which may influence their bioavailability .
Result of Action
Tetrazole compounds are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which may be advantageous for receptor–ligand interactions in various environments .
Preparation Methods
The synthesis of 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone typically involves the following steps :
Starting Materials: Sodium azide and triethyl orthoformate are commonly used as starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a Friedel-Crafts reaction to introduce the tetrazole ring onto the phenyl group.
Industrial Production: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory-scale preparations, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[4-(1H-tetrazol-1-yl)phenyl]ethanone undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The tetrazole ring and phenyl group can participate in substitution reactions, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions: Typical reagents include sodium azide, triethyl orthoformate, and various catalysts. Reaction conditions often involve controlled temperatures and pressures to ensure desired product formation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but generally include various substituted tetrazole derivatives.
Scientific Research Applications
1-[4-(1H-tetrazol-1-yl)phenyl]ethanone has a wide range of applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of dendrimers and other polymeric structures.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs and treatment modalities.
Industry: It is used in the production of various chemical intermediates and as a reagent in industrial chemical processes.
Comparison with Similar Compounds
1-[4-(1H-tetrazol-1-yl)phenyl]ethanone can be compared with other similar compounds, such as :
1-(4-(1H-tetrazol-1-yl)phenyl)ethanol: This compound has a similar structure but with an alcohol group instead of an ethanone moiety.
1-(4-(1H-tetrazol-1-yl)phenyl)methanone: Similar to the ethanone derivative but with a methanone group.
1-(4-(1H-tetrazol-1-yl)phenyl)propane: This compound features a propane group, offering different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the tetrazole ring and ethanone moiety, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[4-(tetrazol-1-yl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-7(14)8-2-4-9(5-3-8)13-6-10-11-12-13/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBRBXFYBWGBPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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